4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-1-(2,4,5-trichlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2O3/c11-4-1-6(13)7(2-5(4)12)15-3-8(16)9(14-15)10(17)18/h1-3,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHODTXZHOSVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N2C=C(C(=N2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable hydrazine derivative with a β-diketone or β-ketoester. For instance, 2,4,5-trichlorophenylhydrazine can be reacted with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.
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Hydroxylation: : The introduction of the hydroxy group at the 4-position of the pyrazole ring can be achieved through selective hydroxylation reactions. This can be done using reagents such as hydrogen peroxide in the presence of a catalyst.
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Carboxylation: : The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-methanol.
Substitution: Formation of derivatives with various substituents on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains. The presence of the 2,4,5-trichlorophenyl group enhances the compound's lipophilicity, which is crucial for penetrating microbial cell membranes .
Antitumor Properties
Several derivatives of pyrazole have been evaluated for their antitumor activity. In vitro studies have shown that certain pyrazole compounds can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against human liver carcinoma cells (HepG-2) with an IC50 value of 15 µM . The structure-activity relationship (SAR) analysis suggests that the incorporation of electron-withdrawing groups like chlorine enhances antitumor efficacy.
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its potential as a pesticide. Pyrazole derivatives are known for their ability to disrupt biological processes in pests. A specific study found that compounds similar to this compound exhibited significant insecticidal activity against common agricultural pests such as aphids and beetles . The effectiveness is attributed to the interference with the pests' nervous systems.
Material Science
Polymer Chemistry
In material science, pyrazole derivatives are utilized in the development of polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in tensile strength and resistance to degradation under UV light . This application is particularly relevant in creating materials for outdoor use.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a controlled study assessing the antitumor efficacy of pyrazole derivatives, researchers synthesized several analogs of this compound. The results indicated that modifications to the phenyl ring significantly impacted cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value of 12 µM against HepG-2 cells. This case highlights the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological targets, while the trichlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
4-Hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic Acid
Structural Differences :
- Chlorine substitution : 2,4,6-trichlorophenyl vs. 2,4,5-trichlorophenyl.
- Symmetry : The 2,4,6-isomer has symmetric chlorine distribution, reducing steric strain compared to the asymmetric 2,4,5-substitution.
Implications :
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid
Structural Differences :
- Chlorine count : 2,4-dichlorophenyl (two Cl atoms) vs. 2,4,5-trichlorophenyl (three Cl atoms).
- Substituents : Methyl group at pyrazole position 4 vs. hydroxy group.
Implications :
1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid
Structural Differences :
- Chlorine count : Single para-chlorine on phenyl vs. three Cl atoms in the target compound.
- Substituents : Identical hydroxy and carboxylic acid groups.
Implications :
1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic Acid
Structural Differences :
- Ring system : Cycloheptane-fused pyrazole vs. simple pyrazole.
- Substituents : Fluorine (electron-withdrawing but less bulky than Cl) at phenyl position 4.
Implications :
- Polarity : Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to Cl .
Research Findings and Trends
- Synthetic Challenges : Trichlorophenyl-substituted pyrazoles require precise halogenation steps; asymmetric 2,4,5-substitution may involve regioselective catalysts .
- Biological Relevance : Hydroxy and carboxylic acid groups enhance solubility and target interaction, while chlorine/fluorine substitutions modulate bioavailability and potency .
Biological Activity
4-Hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1152972-73-0) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and agriculture.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4,5-trichlorophenylhydrazine with suitable carboxylic acid derivatives. The process yields the pyrazole derivative with moderate efficiency. For instance, the yield can be approximately 35% under optimized conditions, highlighting the need for further refinement in synthetic methodologies to enhance product yield and purity .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings regarding its biological properties.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Inhibition Studies : Compounds related to this compound showed promising inhibition rates against dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, indicating potential antimalarial properties. Specific derivatives achieved around 30% inhibition compared to known inhibitors .
- Cell Line Testing : In vitro assays revealed that certain pyrazole derivatives exhibited IC50 values ranging from 0.28 µM to 49.85 µM against various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .
Anti-Inflammatory Effects
Research has indicated that pyrazole derivatives can also function as anti-inflammatory agents. These compounds modulate inflammatory pathways and have shown effectiveness in reducing inflammation markers in preclinical models .
Case Studies
Several case studies have been documented that illustrate the biological activity of this compound:
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that its ability to interact with specific enzymes involved in cancer progression and inflammation plays a crucial role in its therapeutic potential.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR distinguish substituent positions via chemical shifts. For trichlorophenyl groups, deshielding effects (δ 7.5–8.0 ppm in H) and splitting patterns confirm para/meta substitution .
- IR Spectroscopy : Stretching frequencies (e.g., O–H at 2500–3300 cm, C=O at 1680–1720 cm) identify hydrogen bonding and tautomeric equilibria .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] for CHClNO: calculated 330.93, observed 330.91 ).
How do electronic effects of the trichlorophenyl group influence the compound’s acidity and reactivity?
Advanced Research Focus
The electron-withdrawing trichlorophenyl group increases the acidity of the hydroxyl (pKa ~3.5–4.0) and carboxylic acid (pKa ~2.0–2.5) moieties compared to non-halogenated analogs. This enhances nucleophilic reactivity at the pyrazole ring, favoring electrophilic substitution at the 5-position . Computational studies (e.g., Hirshfeld surface analysis) quantify charge distribution, showing reduced electron density at the pyrazole nitrogen due to inductive effects . Experimental validation includes pH-dependent UV-Vis spectroscopy and potentiometric titrations.
What strategies mitigate contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in bioactivity (e.g., IC variations in enzyme inhibition assays) often stem from:
- Solubility Differences : Use of DMSO vs. aqueous buffers alters aggregation states .
- Tautomerism : The keto-enol equilibrium (observed in IR and H NMR ) affects binding conformations.
- Impurity Profiles : Trace byproducts (e.g., dichlorophenyl isomers) may confound results. Mitigation includes HPLC purity checks (>98% ) and orthogonal assays (e.g., SPR vs. fluorescence-based methods).
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Focus
Molecular docking (AutoDock Vina) and MD simulations model binding to targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase. Key parameters:
- Docking Scores : Trichlorophenyl groups enhance hydrophobic interactions (ΔG ~−9.5 kcal/mol for COX-2 ).
- Binding Modes : The carboxylic acid moiety coordinates catalytic zinc in metalloenzymes, validated by mutational studies .
- ADMET Predictions : LogP values (~3.5) and topological polar surface area (~80 Ų) predict moderate bioavailability .
What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Basic Research Focus
Large-scale synthesis risks racemization at the carboxylic acid group. Mitigation strategies:
- Low-Temperature Cyclization : Reduces keto-enol tautomerism .
- Chiral Auxiliaries : Use of L-proline derivatives to stabilize intermediates .
- In-Process Monitoring : PAT tools (e.g., FTIR) track reaction progress and impurity formation .
How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
Advanced Research Focus
Accelerated stability studies (ICH guidelines) show:
- pH 1–2 : Rapid decarboxylation (t < 24 hrs at 40°C).
- pH 7–8 : Hydroxyl group oxidation dominates, forming quinone-like byproducts .
- Solid-State Stability : Hygroscopicity necessitates desiccated storage (≤25°C, RH < 30% ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
